BenchChemオンラインストアへようこそ!

9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Steroid Sulfatase Inhibition Breast Cancer Regioisomeric Selectivity

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 131526-95-9) is a synthetic tricyclic coumarin analog featuring a fused cyclopentane ring on the chromenone core, belonging to the cyclopenta[c]chromen-4-one scaffold class. This scaffold is recognized as a privileged structure in medicinal chemistry for inhibitor development, with derivatives showing activity against steroid sulfatase (STS), tyrosyl-DNA phosphodiesterase 1 (Tdp1), and CYP11B2.

Molecular Formula C13H12O3
Molecular Weight 216.236
CAS No. 131526-95-9
Cat. No. B2895194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS131526-95-9
Molecular FormulaC13H12O3
Molecular Weight216.236
Structural Identifiers
SMILESCC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O
InChIInChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3
InChIKeyXUKMRKKFRWRLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 131526-95-9): Core Structural & Pharmacological Profile


9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 131526-95-9) is a synthetic tricyclic coumarin analog featuring a fused cyclopentane ring on the chromenone core, belonging to the cyclopenta[c]chromen-4-one scaffold class . This scaffold is recognized as a privileged structure in medicinal chemistry for inhibitor development, with derivatives showing activity against steroid sulfatase (STS), tyrosyl-DNA phosphodiesterase 1 (Tdp1), and CYP11B2 [1]. The compound's specific substitution pattern—a hydroxyl at position 9 and a methyl at position 7—distinguishes it from the more common 7-hydroxy regioisomer and influences its hydrogen-bonding capacity, lipophilicity, and synthetic derivatization potential .

Why Generic Substitution of 9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is Scientifically Unreliable


Substituting this compound with a generic 'cyclopenta[c]chromen-4-one' or a differently substituted analog (e.g., 7-hydroxy or 6,7-dihydroxy variants) carries a high risk of confounding biological readouts, because the position of the hydroxyl and methyl substituents on the tricyclic scaffold directly governs both pharmacophore recognition and metabolic stability [1]. In the steroid sulfatase inhibitor series, moving the phosphate attachment point from the 7- to the 9-position resulted in IC50 shifts exceeding 3-fold, demonstrating that regioisomeric substitution is not functionally interchangeable [2]. Similarly, scaffold-hopping studies within the cyclopenta[c]chromene class revealed that even minor methylation changes can invert selectivity between antiviral and antifungal activity profiles, making blind analog substitution scientifically indefensible for procurement aimed at reproducible target engagement [3].

Quantitative Evidence Guide: Where 9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Differentiates from Closest Analogs


Regioisomeric Differentiation: 9-OH vs. 7-OH Substitution Impacts STS Inhibitory Potency

In the phosphate tricyclic coumarin series evaluated against human placental steroid sulfatase (STS), the 9-phosphate derivative (compound 9p, attached at the 9-position of the cyclopenta[c]chromen-4-one core) exhibited an IC50 of 36.4 μM, whereas the 7-phosphate regioisomer showed reduced potency. This 3-fold difference in IC50 values between regioisomeric attachment points demonstrates that the 9-position substitution on the cyclopenta[c]chromen-4-one scaffold is not functionally equivalent to the 7-position [1]. The target compound, bearing a free 9-hydroxyl group, serves as the direct synthetic precursor for such 9-substituted derivatives, making it the mandatory starting material for any SAR program targeting the 9-position pharmacophore.

Steroid Sulfatase Inhibition Breast Cancer Regioisomeric Selectivity

Scaffold-Level Differentiation: Cyclopenta[c]chromenone vs. Monocyclic Coumarin in Tdp1 Inhibition

The cyclopenta[c]chromen-4-one scaffold provides a critical hydrophobic expansion beyond the simple coumarin core. When evaluated against tyrosyl-DNA phosphodiesterase 1 (Tdp1), a 7-substituted cyclopenta[c]chromen-4-one derivative achieved an IC50 of 0.675 μM, whereas simple 7-hydroxycoumarin (umbelliferone) was inactive (>100 μM) under comparable assay conditions [1]. This scaffold-dependent potency gain, exceeding 100-fold, cannot be replicated by monocyclic coumarin building blocks, establishing the fused tricyclic system as a distinct pharmacophore entity.

Tdp1 Inhibition DNA Repair Chemosensitization

Methyl Substitution Effect: 7-Methyl vs. Unsubstituted Cyclopenta[c]chromenones in Biological Activity Spectrum

A systematic SAR study of cyclopenta[c]chromene derivatives revealed that the parent unsubstituted scaffold (compound 3) exhibited broad-spectrum antifungal activity with >40% inhibition against seven plant pathogenic fungi, significantly outperforming the natural product lead cerbinal [1]. Introduction of specific substituents, including methyl groups at the 7-position, further tuned the activity profile. Compound 5d, a close analog featuring the methyl substitution pattern retained in the target compound, demonstrated anti-TMV (tobacco mosaic virus) activity exceeding that of the clinical antiviral ribavirin across inactivation, protection, and curative modes at both tested concentrations [1]. This establishes the 7-methyl group as a critical determinant for antiviral activity within the cyclopenta[c]chromene class.

Agrochemical Discovery Anti-TMV Activity Fungicidal Screening

Synthetic Accessibility and Regiochemical Purity: Quantitative Yield of One-Step Protocol

A one-step synthesis protocol for the title compound using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. This contrasts sharply with multi-step sequences (typically 4–6 steps) required for alternative cyclopenta[c]chromen-4-one regioisomers that necessitate pre-functionalization and protecting group strategies [2]. The quantitative conversion eliminates chromatographic purification requirements, reducing procurement costs and improving batch-to-batch consistency relative to analogs that require extensive purification.

Organic Synthesis Vilsmeier Reaction Process Chemistry

Physicochemical Differentiation: LogP and Solubility Profile vs. Dihydroxy Analogs

The monohydroxy-monomethyl substitution pattern of the target compound (C13H12O3, MW 216.24) contrasts with the dihydroxy analog 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (C12H10O4, MW 218.21). The presence of the 7-methyl group in place of a second hydroxyl reduces hydrogen-bond donor count (1 vs. 2) and increases calculated logP by approximately 0.5–0.8 units, enhancing passive membrane permeability potential while maintaining sufficient aqueous solubility for in vitro assay compatibility . This balance is particularly relevant for cell-based ACAT inhibition assays, where excessive hydrophilicity of dihydroxy analogs can limit intracellular target access [1].

Physicochemical Properties Drug-Likeness Permeability

Optimal Procurement & Application Scenarios for 9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Medicinal Chemistry: Starting Material for 9-Position Derivatization in STS or Tdp1 Inhibitor SAR Campaigns

The free 9-hydroxyl group enables direct etherification or phosphorylation without protecting group manipulation at the 7-position, which is blocked by the methyl substituent. This regiochemical orthogonality makes the compound the ideal starting material for SAR programs exploring 9-O-modified cyclopenta[c]chromen-4-ones, as demonstrated in the steroid sulfatase inhibitor series where 9-phosphate derivatives achieved IC50 values as low as 21.5 μM against human placental STS [1]. The quantitative single-step synthesis ensures researchers can procure gram quantities rapidly for parallel derivatization workflows.

Agrochemical Discovery: Lead Scaffold for Anti-TMV and Insecticidal Agent Development

Cyclopenta[c]chromene analogs bearing the 7-methyl substituent have demonstrated anti-TMV activity surpassing ribavirin and insecticidal activity with 70% mortality against Plutella xylostella larvae at 200 μg/mL [2]. The target compound serves as the parent scaffold for generating focused libraries via functionalization at the 8- and 9-positions, as evidenced by the synthesis of 8-(pyrazol-3-yl) derivatives that retain the core ring system while introducing additional pharmacophoric elements.

Chemical Biology: Probe Compound for Intracellular Target Engagement Requiring Balanced Lipophilicity

With a single hydrogen-bond donor and an estimated logP in the 2.5–3.0 range, this compound occupies a favorable physicochemical space for passive cell permeability . This distinguishes it from dihydroxy analogs that may suffer from limited membrane penetration. The scaffold's demonstrated activity in whole-cell ACAT inhibition assays underscores its suitability as a probe for intracellular enzyme targets where achieving adequate cytosolic exposure is a prerequisite for reliable IC50 determination.

Process Chemistry Benchmark: Quantitative-Yield Heterocycle Synthesis for Methodology Development

The reported quantitative conversion under adapted Vilsmeier conditions establishes this compound as a benchmark substrate for optimizing cyclopenta[c]chromenone-forming reactions [3]. Laboratories developing novel annulation methodologies can use this compound as a reference standard to benchmark yields and purity against, given the comprehensive spectroscopic characterization available (1H-, 2H-, 13C-NMR, IR, Raman).

Quote Request

Request a Quote for 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.